Tert-butyl 3,6-dichloropyridine-2-carboxylate
Overview
Description
Tert-butyl 3,6-dichloropyridine-2-carboxylate is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.1 g/mol . This compound is a pyridine derivative and is known for its unique reactivity and selectivity, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-dichloropyridine-2-carboxylate typically involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Reduction Reactions: Products include amines or alcohols.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Tert-butyl 3,6-dichloropyridine-2-carboxylate is used in various scientific research applications due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-dichloropyridine-3-carboxylate: Similar in structure but with different substitution patterns on the pyridine ring.
Butyl 3,6-dichloropyridine-2-carboxylate: Similar ester but with a different alkyl group.
2,6-Dichloropyridine-2-carboxylic acid: The parent acid of the ester.
Uniqueness
Tert-butyl 3,6-dichloropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This combination imparts distinct reactivity and selectivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3,6-dichloropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIOWYYDPDMCSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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